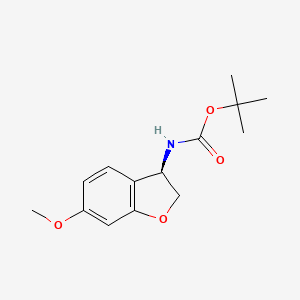![molecular formula C20H27ClN2O2 B2971999 1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea CAS No. 1797185-51-3](/img/structure/B2971999.png)
1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea is a useful research compound. Its molecular formula is C20H27ClN2O2 and its molecular weight is 362.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea has been studied for its potential in inhibiting corrosion. In a study conducted by Bahrami and Hosseini (2012), the compound was investigated as an inhibitor for mild steel corrosion in hydrochloric acid solutions. It demonstrated effective corrosion inhibition, which was influenced by temperature and concentration. The compound acts as a mixed-type inhibitor, and its adsorption on the metal surface follows the Langmuir adsorption isotherm (Bahrami & Hosseini, 2012).
Environmental Photodegradation
The compound has been studied in the context of environmental photodegradation. Gatidou and Iatrou (2011) researched the photodegradation and hydrolysis of certain urea-based compounds in water. They found that substituted ureas, including similar compounds, demonstrated slow photodegradation under specific pH conditions. This study contributes to understanding the environmental behavior of such compounds (Gatidou & Iatrou, 2011).
Synthesis and Properties
The synthesis and properties of 1,3-disubstituted ureas, including compounds with similar structures, have been explored. Burmistrov et al. (2020) reported on the synthesis of a series of such compounds, highlighting the chemical processes and yields involved in their creation (Burmistrov et al., 2020).
Insecticidal Activity
Research has also been conducted on similar compounds for their insecticidal properties. Mulder and Gijswijt (1973) investigated compounds in this category, noting their unique mode of action as insecticides and their potential safety towards mammals (Mulder & Gijswijt, 1973).
Optical Properties
Another area of research is the optical properties of related compounds. Kumar et al. (2011) synthesized a compound with a structure similar to this compound and studied its optical properties. They found that it exhibited good transparency and non-linear optical (NLO) activity, making it potentially useful for optoelectronic applications (Kumar et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit significant effects on allergic reactions . These compounds often target H1 receptors, which play a crucial role in mediating allergic responses .
Mode of Action
Compounds with similar structures are known to interact with h1 receptors, exhibiting higher affinity to these receptors than histamine . This interaction can inhibit the effects of histamine, thereby alleviating allergic symptoms .
Biochemical Pathways
It can be inferred from similar compounds that the compound may influence the histamine pathway, which plays a key role in allergic reactions .
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound may help alleviate allergic symptoms by inhibiting the effects of histamine on h1 receptors .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c1-25-20(16-7-14-6-15(9-16)10-17(20)8-14)12-23-19(24)22-11-13-2-4-18(21)5-3-13/h2-5,14-17H,6-12H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENXRVKAONKVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
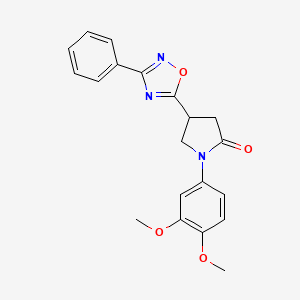
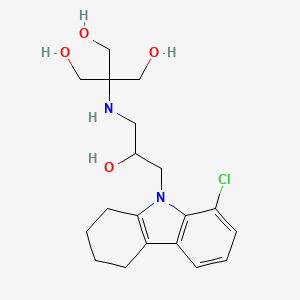
![2-[(4-Chlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2971918.png)

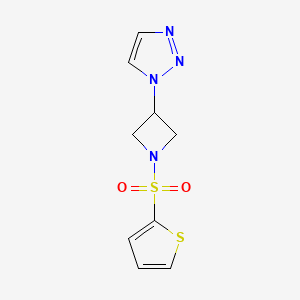
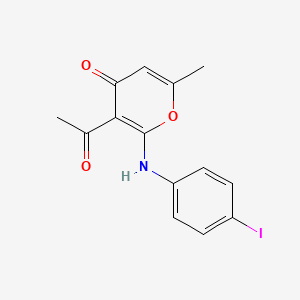

![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B2971927.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971928.png)
![7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)](/img/structure/B2971930.png)
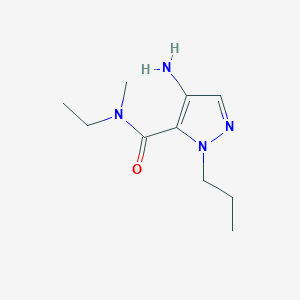
![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2971933.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2971934.png)
